A Comprehensive Technical Guide to 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS: 6609-64-9)
A Comprehensive Technical Guide to 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS: 6609-64-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS: 6609-64-9), a pivotal reagent in modern organic and medicinal chemistry. Also known by synonyms such as ethylene (B1197577) chlorophosphate, this compound is a highly reactive cyclic chlorophosphate essential for the synthesis of a wide array of organophosphorus compounds, most notably phospholipids (B1166683) and their analogs which possess significant biological activities. This document collates its physicochemical properties, detailed synthesis protocols, reactivity profiles, and key applications, with a special focus on its role in the development of therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
2-Chloro-1,3,2-dioxaphospholane 2-oxide is a clear, colorless to yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the tables below, providing a comprehensive reference for researchers.
Identifiers and Descriptors
| Identifier/Descriptor | Value |
| CAS Number | 6609-64-9[3] |
| Molecular Formula | C₂H₄ClO₃P[3] |
| Molecular Weight | 142.48 g/mol [3] |
| IUPAC Name | 2-chloro-1,3,2λ⁵-dioxaphospholane 2-oxide[3] |
| InChI | InChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2[3] |
| InChIKey | SBMUNILHNJLMBF-UHFFFAOYSA-N[3] |
| SMILES | C1COP(=O)(O1)Cl[3] |
| Synonyms | Ethylene chlorophosphate, Ethylene phosphorochloridate, 2-Chloro-2-oxo-1,3,2-dioxaphospholane, Cyclic ethylene phosphorochloridate[4] |
Physicochemical Data
| Property | Value |
| Physical Form | Liquid[5] |
| Melting Point | 12-14 °C[5] |
| Boiling Point | 89-91 °C at 0.8 mmHg[5] |
| Density | 1.55 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.45[5] |
| Solubility | Miscible with water and chloroform.[2] |
| Storage Temperature | -20°C[5] |
Synthesis and Purification
The synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide is typically achieved through a two-step process. The first step involves the formation of the intermediate 2-chloro-1,3,2-dioxaphospholane, which is subsequently oxidized to the final product.[5]
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methods.[6][7]
Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane
-
To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet, add anhydrous dichloromethane (B109758).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (B1173362) to the cooled solvent with stirring.
-
Dissolve ethylene glycol in anhydrous dichloromethane and add it dropwise to the stirred solution of phosphorus trichloride over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then at room temperature overnight (approximately 12-14 hours). Hydrogen chloride gas will be evolved and should be neutralized through a suitable trap.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
Step 2: Oxidation to 2-Chloro-1,3,2-dioxaphospholane 2-oxide
-
Once the formation of the intermediate is complete, cool the reaction mixture again to 0-5 °C.
-
Bubble dry oxygen gas through the solution. The oxidation is an exothermic reaction, and the temperature should be carefully controlled.
-
Continue the oxygen flow until the reaction is complete, which can be monitored by the disappearance of the starting material peak in the ³¹P NMR spectrum.
Experimental Protocol: Purification
-
After the oxidation is complete, remove the solvent (dichloromethane) under reduced pressure.
-
The crude product is then purified by vacuum distillation. Collect the fraction boiling at 89-91 °C at 0.8 mmHg to obtain pure 2-Chloro-1,3,2-dioxaphospholane 2-oxide.[5]
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis and purification workflow for 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
Reactivity and Applications
2-Chloro-1,3,2-dioxaphospholane 2-oxide is a highly effective phosphorylating agent. The phosphorus atom is electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride ion. This reactivity is the basis for its primary application in the synthesis of various organophosphorus compounds, including phospholipids, which are crucial components of biological membranes.[8]
Key Applications
-
Phospholipid Synthesis: It is a key reagent in the synthesis of phosphatidylcholines and their analogs, such as the anticancer and antileishmanial drug miltefosine (B1683995) (hexadecylphosphocholine).[5][9]
-
Synthesis of Nucleolipids: Used in the preparation of uridine (B1682114) and adenosine (B11128) nucleolipids.[5]
-
Polymer Chemistry: Employed in the synthesis of block copolymers of poly(aliphatic ester) with clickable polyphosphoesters.[5]
-
Biochemical Probes: Utilized in the synthesis of α-naphthylphosphorylcholine, a substrate used to detect phospholipase C activity.[4]
Biological Significance and Signaling Pathways
While 2-Chloro-1,3,2-dioxaphospholane 2-oxide itself is not known to be directly involved in biological signaling, it is a critical building block for synthesizing biologically active molecules. A prominent example is miltefosine , the first oral drug for leishmaniasis, which also exhibits anticancer properties.[9][10] The mechanism of action of miltefosine involves the disruption of cell membrane integrity and interference with key signaling pathways.[11]
Miltefosine Signaling Pathway
Miltefosine's therapeutic effects are attributed to its ability to induce apoptosis in target cells, such as Leishmania parasites and cancer cells. A key target of miltefosine is the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[12] Miltefosine inhibits the activation of Akt (also known as Protein Kinase B), thereby promoting programmed cell death.[8] Furthermore, miltefosine disrupts calcium homeostasis within the parasite, contributing to its cytotoxic effects.[13][14]
The following diagram illustrates the inhibitory effect of miltefosine on the PI3K/Akt signaling pathway.
Caption: Miltefosine inhibits the PI3K/Akt pathway, leading to apoptosis.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
-
¹H NMR: Spectra are available for this compound.[1]
-
¹³C NMR: Spectra have been recorded and are available for reference.[15]
-
³¹P NMR: This is a key technique for monitoring reactions involving this compound. The chemical shift provides information about the phosphorus environment.[16]
-
IR Spectroscopy: Infrared spectra show characteristic absorption bands for the P=O and P-O-C functional groups.[2]
Safety and Handling
2-Chloro-1,3,2-dioxaphospholane 2-oxide is a corrosive and water-reactive compound that requires careful handling.[2]
-
Hazards: Causes severe skin burns and eye damage.[3] Reacts violently with water, liberating toxic gas.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Handling: Use only in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Do not expose to moisture.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[2] Recommended storage temperature is -20°C.[5]
Conclusion
2-Chloro-1,3,2-dioxaphospholane 2-oxide is a versatile and indispensable reagent in synthetic chemistry, particularly for the construction of complex organophosphorus molecules with significant biological applications. Its well-defined reactivity allows for the efficient synthesis of phospholipids and other key compounds that are at the forefront of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and industrial settings. Future research may focus on developing greener and more efficient synthetic routes and expanding its applications in materials science and catalysis.
References
- 1. 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9) 1H NMR [m.chemicalbook.com]
- 2. 332060050 [thermofisher.com]
- 3. In Vitro Activity of Miltefosine against Candida albicans under Planktonic and Biofilm Growth Conditions and In Vivo Efficacy in a Murine Model of Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | CymitQuimica [cymitquimica.com]
- 5. 2-Chloro-1,3,2-dioxaphospholane 2-oxide 6609-64-9 [sigmaaldrich.com]
- 6. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 7. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]
- 8. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Bioactivity of miltefosine against aquatic stages of Schistosoma mansoni, Schistosoma haematobium and their snail hosts, supported by scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. apexbt.com [apexbt.com]
- 13. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9) 13C NMR [m.chemicalbook.com]
- 16. scielo.br [scielo.br]





